molecular formula C11H17N3O2S B14908716 4-(M-tolyl)piperazine-1-sulfonamide

4-(M-tolyl)piperazine-1-sulfonamide

Cat. No.: B14908716
M. Wt: 255.34 g/mol
InChI Key: KZCSVJHVCLDEOB-UHFFFAOYSA-N
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Description

4-(M-tolyl)piperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a methyl group (M-tolyl) and a sulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(M-tolyl)piperazine-1-sulfonamide typically involves the reaction of M-tolylamine with piperazine and a sulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

    Step 1: M-tolylamine is reacted with piperazine in the presence of a base like triethylamine.

    Step 2: The resulting intermediate is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(M-tolyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(M-tolyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(M-tolyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide
  • 1-(2,3,4-trimethoxybenzyl)piperazine sulfonamide

Uniqueness

4-(M-tolyl)piperazine-1-sulfonamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a piperazine ring and a sulfonamide group makes it particularly effective as a DPP-4 inhibitor, offering potential therapeutic benefits in the treatment of type 2 diabetes .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

4-(3-methylphenyl)piperazine-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c1-10-3-2-4-11(9-10)13-5-7-14(8-6-13)17(12,15)16/h2-4,9H,5-8H2,1H3,(H2,12,15,16)

InChI Key

KZCSVJHVCLDEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)N

Origin of Product

United States

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